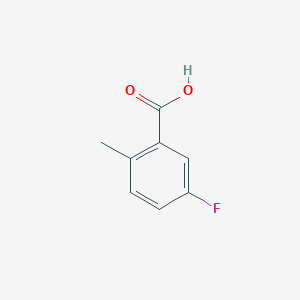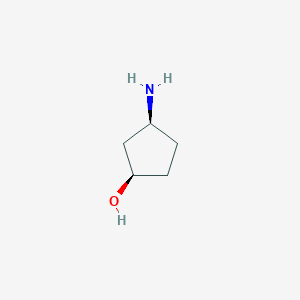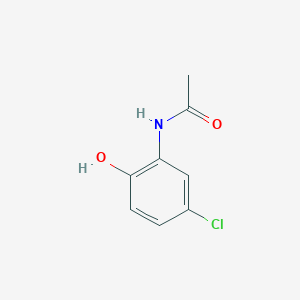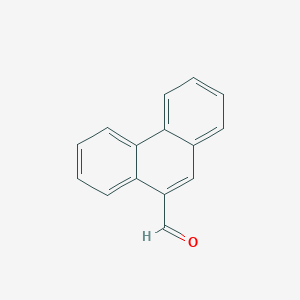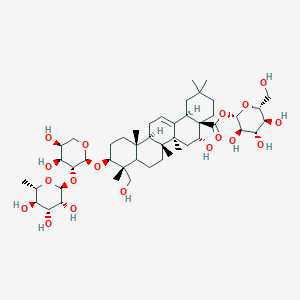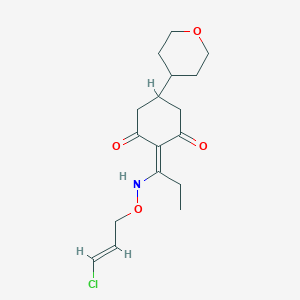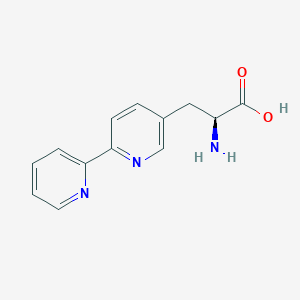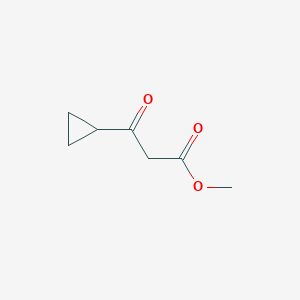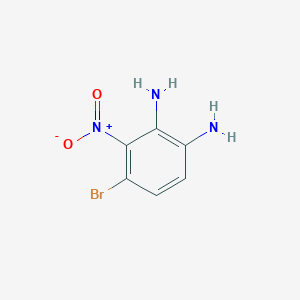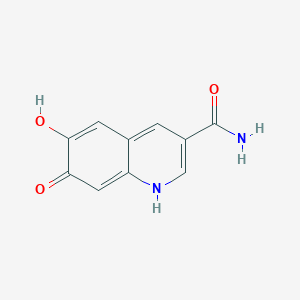
6,7-Dihydroxyquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxyquinoline-3-carboxamide (DHCQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHCQ belongs to the quinoline family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to induce apoptosis through the upregulation of p53 and downregulation of Bcl-2.
Effets Biochimiques Et Physiologiques
6,7-Dihydroxyquinoline-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its wide range of biological activities, which make it a promising candidate for the development of therapeutic agents. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide. One area of interest is the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide and its potential interactions with other compounds. Furthermore, the potential toxicity of 6,7-Dihydroxyquinoline-3-carboxamide needs to be further investigated to determine its safety for use in vivo.
Conclusion
In conclusion, 6,7-Dihydroxyquinoline-3-carboxamide is a promising compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy, making it readily available for use in research. The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has several advantages for use in lab experiments, including its wide range of biological activities. However, its potential toxicity needs to be further investigated to determine its safety for use in vivo. There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide, including the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents and further studies to elucidate its mechanism of action and potential interactions with other compounds.
Méthodes De Synthèse
6,7-Dihydroxyquinoline-3-carboxamide can be synthesized through a variety of methods, including the reaction of 6,7-dihydroxyquinoline with a carboxylic acid derivative. One such method involves the reaction of 6,7-dihydroxyquinoline with ethyl chloroformate in the presence of triethylamine and subsequent reaction with ammonium hydroxide to yield 6,7-Dihydroxyquinoline-3-carboxamide.
Applications De Recherche Scientifique
6,7-Dihydroxyquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Propriétés
Numéro CAS |
146515-41-5 |
|---|---|
Nom du produit |
6,7-Dihydroxyquinoline-3-carboxamide |
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
6,7-dihydroxyquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)6-1-5-2-8(13)9(14)3-7(5)12-4-6/h1-4,13-14H,(H2,11,15) |
Clé InChI |
QCHSGPSLDDTZPB-UHFFFAOYSA-N |
SMILES isomérique |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)N)O)O |
SMILES canonique |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
Synonymes |
3-Quinolinecarboxamide, 6,7-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)
![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)
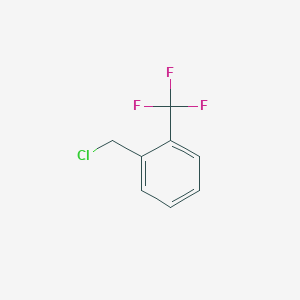
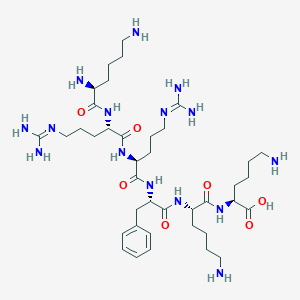
![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)
